molecular formula C7H10ClN3 B2699980 Piperidine-4,4-dicarbonitrile hydrochloride CAS No. 2580215-04-7

Piperidine-4,4-dicarbonitrile hydrochloride

Cat. No.: B2699980
CAS No.: 2580215-04-7
M. Wt: 171.63
InChI Key: YPTFDRHIFAUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-4,4-dicarbonitrile hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

Piperidine-4,4-dicarbonitrile hydrochloride has several applications in scientific research:

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride typically involves the reaction of piperidine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of Piperidine-4,4-dicarbonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-4,4-dicarbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Piperidine-4,4-dicarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carbonitrile;hydrochloride: Similar in structure but with only one nitrile group.

    Piperidine-4,4-diol;hydrochloride: Contains hydroxyl groups instead of nitrile groups.

    Piperidine-4,4-dicarboxylic acid;hydrochloride: Contains carboxyl groups instead of nitrile groups

Uniqueness

Piperidine-4,4-dicarbonitrile hydrochloride is unique due to the presence of two nitrile groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

piperidine-4,4-dicarbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFDRHIFAUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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